Acide 2-(2-méthyl-1,3-thiazol-4-yl)benzoïque

Vue d'ensemble

Description

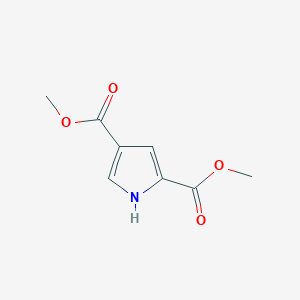

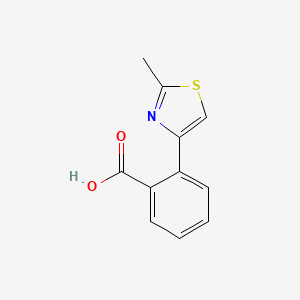

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (MTBA) is an organic acid that has a wide range of applications in the scientific research field. It is a derivative of benzoic acid, a common preservative found in food, and is a white, crystalline solid with a melting point of 155-157 °C. MTBA has been studied extensively for its potential use in a variety of applications, including medicinal chemistry, biochemistry, and drug development.

Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé a été étudié pour son potentiel dans les applications pharmaceutiques en raison de sa similitude structurale avec les molécules bioactives à base de thiazole. Les thiazoles sont connus pour leurs propriétés analgésiques et anti-inflammatoires . Les modifications spécifiques sur le cycle thiazole, telles que le groupe 2-méthyle, pourraient conduire à la découverte de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits.

Chimie agricole

Dans le domaine de l'agrochimie, les dérivés de ce composé se sont avérés prometteurs en tant qu'herbicides. Des études indiquent que lorsque des groupes phényles contenant du fluor sont introduits dans les structures moléculaires de ces composés, ils présentent des activités herbicides modérées à bonnes . Cela suggère que l'acide 2-(2-méthyl-1,3-thiazol-4-yl)benzoïque pourrait servir de point de départ pour le développement de nouveaux herbicides.

Agents antimicrobiens

L'activité antimicrobienne des dérivés du thiazole est bien documentée. Certains dérivés se sont avérés plus actifs contre les souches bactériennes telles que Bacillus cereus, Bacillus subtilis et Escherichia coli, ainsi que les souches fongiques telles que Aspergillus niger, Fusarium oxysporum et Rhizopus oryzae par rapport à d'autres dérivés synthétisés . Cela indique le potentiel de l'this compound dans le développement de nouveaux agents antimicrobiens.

Mécanisme D'action

Thiazole derivatives have been found to exhibit a wide range of biological activities. Some thiazole derivatives have shown anti-inflammatory and analgesic activity . The exact mechanism of action can vary depending on the specific structure of the compound and its functional groups.

Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

The action environment of a drug refers to the conditions under which the drug is administered and used. This can include factors such as the patient’s overall health status, the presence of other medications or substances, and environmental conditions like temperature and humidity. These factors can influence the drug’s stability, efficacy, and safety .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been shown to have varying effects at different dosages in animal studies .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can also affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRSCIXYHUTATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495670 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-66-8 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)